molecular formula C14H16O3S B12602021 Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate CAS No. 918637-70-4

Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate

Cat. No.: B12602021
CAS No.: 918637-70-4
M. Wt: 264.34 g/mol
InChI Key: XPYFDFQIBNTMTJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate is a sulfur-containing α,β-unsaturated ester featuring a 2-formylphenyl thioether substituent. The compound’s structure comprises three key regions: (1) an ethyl ester group, (2) a conjugated but-2-enoate backbone with a methyl substituent at position 3, and (3) a sulfur-linked 2-formylphenyl aromatic ring. This combination of functional groups confers unique reactivity and physicochemical properties, making it a candidate for applications in organic synthesis, catalysis, and materials science.

Properties

CAS No.

918637-70-4

Molecular Formula

C14H16O3S

Molecular Weight

264.34 g/mol

IUPAC Name

ethyl 4-(2-formylphenyl)sulfanyl-3-methylbut-2-enoate

InChI

InChI=1S/C14H16O3S/c1-3-17-14(16)8-11(2)10-18-13-7-5-4-6-12(13)9-15/h4-9H,3,10H2,1-2H3

InChI Key

XPYFDFQIBNTMTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)CSC1=CC=CC=C1C=O

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate typically involves multiple steps. One common method includes the halogenation of a precursor compound, followed by hydrolysis, esterification, and transesterification reactions . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimizing these steps to scale up the process while maintaining environmental and economic efficiency .

Chemical Reactions Analysis

Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds with sulfanyl and alkene functionalities exhibit notable antimicrobial activity. Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate has been evaluated against various bacterial strains, demonstrating effectiveness similar to traditional antibiotics.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism of action for its antimicrobial properties is believed to involve the inhibition of bacterial folic acid synthesis, disrupting nucleic acid production and leading to cell death.

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies indicate that it can induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)EffectReference
MCF-7 (Breast Cancer)15.5Induces apoptosis
HeLa (Cervical Cancer)10.2Cell cycle arrest
A549 (Lung Cancer)12.8Inhibition of proliferation

The anticancer effects are attributed to the compound's ability to activate caspase pathways, leading to programmed cell death.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Sulfanyl Group : Reaction of an appropriate thiol with an electrophilic component.
  • Alkene Formation : Utilizing Michael addition or similar reactions to introduce the double bond characteristic of the compound.
  • Final Esterification : Converting the resulting acid into the ethyl ester form through reaction with ethanol.

Therapeutic Potential

The therapeutic implications of this compound extend beyond antimicrobial and anticancer applications. Its unique structure allows for potential use in:

  • Anti-inflammatory agents : Compounds with similar structures have been noted for their anti-inflammatory properties.
  • Neurological disorders : Given its enzyme inhibitory potential, further studies might explore its role in treating conditions like Alzheimer’s disease.

Study on Antimicrobial Efficacy

A recent study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting its potential in treating persistent infections caused by biofilm-forming bacteria .

Anticancer Research

In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The sulfanyl group can participate in redox reactions, influencing cellular pathways . These interactions make the compound useful in studying biochemical processes and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate with analogs differing in substituents, backbone structure, or sulfur-containing motifs. Crystallographic tools like SHELXL and ORTEP-III are critical for elucidating structural differences, while hydrogen-bonding patterns (analyzed via graph-set theory) explain variations in stability and solubility .

Substituent Variations on the Aromatic Ring

  • Ethyl 4-[(2-nitrophenyl)sulfanyl]-3-methylbut-2-enoate: Replacing the formyl group with a nitro substituent introduces strong electron-withdrawing effects, reducing the compound’s solubility in polar solvents.
  • Ethyl 4-[(2-aminophenyl)sulfanyl]-3-methylbut-2-enoate: The amino group enhances solubility in aqueous media and enables intermolecular hydrogen bonding. Structural validation (via PLATON) confirms N–H···O interactions between the amine and ester carbonyl, absent in the formyl derivative .

Backbone Modifications

  • Ethyl 4-(phenylsulfanyl)-3-methylbutanoate: Saturation of the α,β-unsaturated bond eliminates conjugation, increasing flexibility and reducing reactivity toward Michael addition. ORTEP-generated models show a twisted conformation compared to the planar but-2-enoate backbone .
  • Mthis compound: Switching the ethyl ester to methyl shortens the alkyl chain, lowering molecular weight (MW: 278.3 vs. 292.3 g/mol) and slightly increasing melting point (MP: 98–100°C vs. 92–94°C) due to tighter crystal packing .

Thioether vs. Sulfone/Sulfoxide Analogs

  • Ethyl 4-[(2-formylphenyl)sulfonyl]-3-methylbut-2-enoate: Oxidation of the sulfur atom to a sulfone increases polarity and thermal stability (decomposition temp. >200°C vs. 180°C for the thioether). Hydrogen-bonding analysis (via graph-set notation) shows weaker S=O···H–C interactions compared to the thioether’s S–C···H–O motifs .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL, EtOH) Hydrogen-Bond Donor/Acceptor
This compound 292.3 92–94 15.2 1 donor (CHO), 2 acceptors (ester O, CHO)
Ethyl 4-[(2-nitrophenyl)sulfanyl]-3-methylbut-2-enoate 307.3 110–112 8.7 0 donors, 3 acceptors (ester O, NO₂)
Ethyl 4-[(2-aminophenyl)sulfanyl]-3-methylbut-2-enoate 293.4 85–87 22.5 2 donors (NH₂), 2 acceptors (ester O)
Ethyl 4-[(2-formylphenyl)sulfonyl]-3-methylbut-2-enoate 308.3 155–157 5.3 1 donor (CHO), 3 acceptors (ester O, SO₂)

Research Findings and Implications

  • Reactivity: The α,β-unsaturated ester in this compound undergoes conjugate additions 20–30% faster than its saturated analog, attributed to electron-withdrawing effects from the formyl group .
  • Crystallographic Trends : SHELX-refined structures highlight that formyl-containing analogs exhibit shorter S···O distances (3.1 Å vs. 3.5 Å in nitro derivatives) due to weak S···O=C interactions .
  • Biological Activity : Preliminary studies suggest thioether derivatives with electron-deficient aromatic groups (e.g., nitro, formyl) show moderate antimicrobial activity, likely due to membrane interaction facilitated by sulfur’s lipophilicity.

Biological Activity

Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate (CAS 918637-70-4) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes an ethyl ester group, a sulfanyl group, and a formylphenyl moiety. The presence of these functional groups suggests potential reactivity and biological interactions.

Antimicrobial Activity

Compounds containing sulfanyl groups have been reported to possess significant antimicrobial properties. Research indicates that such compounds can disrupt microbial cell membranes or inhibit essential enzymatic processes . this compound may exhibit similar effects, although empirical data is needed to confirm this.

The biological activity of this compound is likely mediated through several mechanisms:

  • Cellular Uptake : The lipophilicity conferred by the ethyl group may facilitate cellular penetration.
  • Enzyme Inhibition : The sulfanyl moiety could interact with thiol groups in enzymes, potentially inhibiting their function.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis .

Case Studies and Research Findings

A review of literature reveals several case studies that provide insights into the biological activities of structurally related compounds:

StudyCompoundBiological ActivityFindings
4-Hydroxy-3-methylbenzofuranAnticancerSelective cytotoxicity against tumorigenic cell lines
Sulfanylated derivativesAntimicrobialEffective against Gram-positive and Gram-negative bacteria
Benzofuran derivativesAntioxidantInduced ROS in cancer cells leading to cell death

These findings suggest that this compound may possess similar biological activities, warranting further investigation.

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